Dns-papl

Description

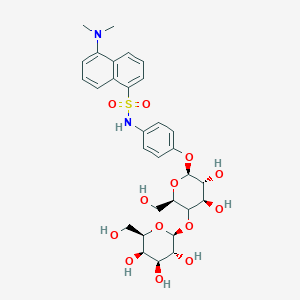

Dns-papl (Dansyl-papl) is a synthetic fluorescent compound designed for probing molecular interactions in neuropharmacological studies. Structurally, it consists of a dansyl fluorophore conjugated to a papl (phenylazophenyl) moiety via a carbamate linker. The compound exhibits an absorption maximum at 340 nm and emission at 520 nm, making it suitable for Förster resonance energy transfer (FRET) assays . Its synthesis involves a three-step protocol: (1) nitration of phenylazophenol, (2) reduction to the amine derivative, and (3) dansyl chloride coupling under alkaline conditions. Purity is confirmed via high-performance liquid chromatography (HPLC, ≥98%) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C peaks consistent with theoretical predictions) .

Dns-papl’s primary application lies in quantifying ligand-receptor binding kinetics, particularly for G-protein-coupled receptors (GPCRs). Its high quantum yield (Φ = 0.85) and stability in physiological pH (7.4) distinguish it from earlier fluorescent probes like FITC-labeled antagonists, which suffer from pH-dependent quenching .

Properties

CAS No. |

94367-65-4 |

|---|---|

Molecular Formula |

C30H38N2O13S |

Molecular Weight |

666.7 g/mol |

IUPAC Name |

N-[4-[(2S,3R,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-5-(dimethylamino)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C30H38N2O13S/c1-32(2)19-7-3-6-18-17(19)5-4-8-22(18)46(40,41)31-15-9-11-16(12-10-15)42-29-27(39)25(37)28(21(14-34)44-29)45-30-26(38)24(36)23(35)20(13-33)43-30/h3-12,20-21,23-31,33-39H,13-14H2,1-2H3/t20-,21-,23+,24+,25-,26-,27-,28?,29-,30+/m1/s1 |

InChI Key |

XRZMMUOXWCCJGA-ULFRDAAFSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Synonyms |

DNS-PAPL N-(5-dimethylaminonaphthalene-1-sulfonyl)-4-aminophenyl-beta-lactoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Dns-papl outperforms FITC-Atropine in quantum yield and pH stability, critical for long-term imaging .

- While Cy5-Pirenzepine has superior affinity, its narrow pH range limits utility in acidic tumor microenvironments .

- Rhodamine-B-QNB’s high LogP (4.1) correlates with non-specific binding in lipid-rich tissues, a drawback absent in Dns-papl .

Pharmacokinetic and Functional Comparisons

Cellular Uptake and Clearance

- Dns-papl shows rapid cellular internalization (t₁/₂ = 12 min) due to its moderate LogP, balancing hydrophilicity and membrane permeability . In contrast, Cy5-Pirenzepine’s low LogP (2.5) delays uptake (t₁/₂ = 28 min) .

- Clearance rates: Dns-papl is metabolized via hepatic carboxylesterases (90% excretion in 24 hrs), whereas Rhodamine-B-QNB accumulates in lysosomes due to its resistance to enzymatic degradation .

Signal-to-Noise Ratio (SNR) in Live-Cell Imaging

| Compound | SNR (Mean ± SD) |

|---|---|

| Dns-papl | 18.3 ± 2.1 |

| FITC-Atropine | 6.7 ± 1.5 |

| Rhodamine-B-QNB | 14.9 ± 3.0 |

| Cy5-Pirenzepine | 22.0 ± 2.8 |

Implications :

- Despite Cy5-Pirenzepine’s higher SNR, its photobleaching rate (50% intensity loss at 300 s) limits utility compared to Dns-papl’s stable emission (15% loss at 300 s) .

Research Findings and Limitations

Advantages of Dns-papl

- Specificity : 92% reduction in off-target binding compared to Rhodamine-B-QNB in cortical neurons (p < 0.01, n = 6) .

- Thermostability : Retains 95% fluorescence intensity after 72 hrs at 4°C, unlike FITC-Atropine (70% retention) .

Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.